4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
Description
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an aminoacetyl group attached to a phenyl ring, which is further connected to a naphthalene carboxylate moiety
Properties
CAS No. |
2639430-67-2 |
|---|---|
Molecular Formula |
C19H16ClNO3 |
Molecular Weight |
341.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: The aminoacetyl group is introduced to the phenyl ring through a reaction involving acetylation followed by amination.
Coupling with Naphthalene Carboxylate: The aminoacetyl phenyl intermediate is then coupled with a naphthalene carboxylate derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl and naphthalene derivatives.
Scientific Research Applications
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene moiety can intercalate into hydrophobic regions of proteins or nucleic acids, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
- 4-(2-aminoacetyl)phenyl anthracene-1-carboxylate hydrochloride
- 4-(2-aminoacetyl)phenyl benzene-1-carboxylate hydrochloride
Uniqueness
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the aminoacetyl group and the naphthalene moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
